3-Phenoxy-2-pyridinecarbonitrile
Description
3-Phenoxy-2-pyridinecarbonitrile is a pyridinecarbonitrile derivative featuring a phenoxy group at the 3-position of the pyridine ring and a nitrile group at the 2-position. This structure combines electron-withdrawing (nitrile) and aromatic (phenoxy) substituents, which may influence its physicochemical properties and reactivity. For instance, pyridinecarbonitriles are frequently explored for antimicrobial activity, kinase inhibition, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-phenoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-11-12(7-4-8-14-11)15-10-5-2-1-3-6-10/h1-8H |
InChI Key |
TUYOTABFLYBHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structure; †Estimated from ; ‡Calculated from molecular formula.
Key Observations:
Substituent Position and Electronic Effects: The 2-cyano group is a common feature, providing electron-withdrawing character that stabilizes the pyridine ring and enhances reactivity in nucleophilic substitutions . The phenoxy group at the 3-position in this compound contrasts with analogs like 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (), where the phenoxy group is at the 4-position. This positional difference may alter steric hindrance and π-π stacking interactions in biological targets.
Biological Activity: 2-Alkoxy-4,6-diaryl-3-pyridinecarbonitriles () exhibit antimicrobial activity against Gram-positive, Gram-negative, and acid-fast bacteria. Their activity is attributed to the combined effects of alkoxy and aryl groups, which may disrupt microbial membranes or enzyme function . BAY-678 (), with a fused pyrimidinone-trifluoromethylphenyl moiety, is a candidate for kinase inhibition due to its structural similarity to ATP-competitive inhibitors.
The nitro and methylamino groups in 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile () introduce hydrogen-bonding capabilities, which could improve target binding affinity.
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